Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid
Description
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (CAS 104234-94-8) is a bicyclic compound featuring a strained oxabicyclo[2.1.1]hexane scaffold with an ethoxycarbonyl group and an amino substituent. It is commonly isolated as a hydrochloride salt (C₈H₁₄ClNO₃) . The bicyclic core is structurally analogous to bioactive molecules, such as β-lactam antibiotics, which employ similar strained ring systems for biological activity .
2,2,2-Trifluoroacetic acid (TFA) (CAS 76-05-1) is a strong fluorinated carboxylic acid widely used as a solvent, catalyst, or counterion in synthetic chemistry. Its high acidity (pKa ~0.23) and volatility make it distinct from non-fluorinated carboxylic acids .
Properties
IUPAC Name |
ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-2-11-6(10)8-3-7(9,4-8)5-12-8;3-2(4,5)1(6)7/h2-5,9H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJOMYANNXIRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(CO2)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound, which can be further derivatized through various transformations to explore new chemical spaces .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced organic synthesis techniques. These methods often include the use of specialized reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of new molecules with potential bioactivity.
Biology: It is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research explores its potential as a drug candidate due to its unique structure and reactivity.
Industry: The compound’s versatility makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Table 1: Comparison of Bicyclic Carboxylates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride | 104234-94-8 | C₈H₁₄ClNO₃ | 207.66 g/mol | Amino, ethoxycarbonyl, bicyclic ether |
| Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate | 53257-36-6 | C₈H₁₁BrO₃ | 235.08 g/mol | Bromomethyl, methoxycarbonyl, bicyclic ether |
| 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | 2230807-41-5 | C₉H₁₂O₅ | 200.19 g/mol | Ethoxycarbonyl, carboxylic acid, bicyclic ether |
Key Observations :
- Substituent Flexibility: The ethyl 4-amino derivative’s amino group enhances nucleophilicity, enabling reactivity in peptide coupling or coordination chemistry, unlike the bromomethyl or carboxylic acid analogs .
- Strain and Reactivity : The oxabicyclo[2.1.1]hexane scaffold imposes significant ring strain, comparable to β-lactam antibiotics (e.g., penicillin derivatives), which leverage strain for covalent interactions with biological targets .
Table 2: Comparison of Trifluoroacetic Acid (TFA) with Related Fluorinated Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | pKa | Key Applications |
|---|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 g/mol | ~0.23 | Peptide synthesis, chromatography, catalysis |
| Chlorodifluoroacetic acid | 76-04-0 | C₂HClF₂O₂ | 130.48 g/mol | ~1.29 | Intermediate in agrochemicals |
| Trifluoroacetic acid ethyl ester | 383-63-1 | C₄H₅F₃O₂ | 142.08 g/mol | N/A | Solvent, fluorination reactions |
Key Observations :
Bicyclic Carboxylates
- Synthetic Utility: Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate’s amino group allows for derivatization into ureas or amides, relevant in drug discovery .
TFA in Industrial Chemistry
- Peptide Synthesis : TFA is indispensable for cleaving tert-butoxycarbonyl (Boc) protecting groups due to its strong acidity and compatibility with organic solvents .
- Environmental Impact : TFA’s persistence in groundwater has raised regulatory concerns, unlike less stable analogs like chlorodifluoroacetic acid .
Critical Analysis of Limitations
- Bicyclic Derivatives: Limited solubility of ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate in polar solvents may restrict its utility in aqueous reactions .
- TFA Handling : Corrosiveness and toxicity necessitate specialized equipment, unlike milder acids (e.g., acetic acid) .
Biological Activity
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate; 2,2,2-trifluoroacetic acid (commonly referred to as TBOA) is a compound of significant interest in the fields of pharmacology and biochemistry due to its biological activity as a potent inhibitor of excitatory amino acid transporters (EAATs). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
- Chemical Structure : TBOA possesses a bicyclic structure that includes an ethyl ester, an amino group, and a trifluoroacetic acid moiety.
- Molecular Formula : CHFN\O
- Molecular Weight : 285.22 g/mol
- CAS Number : 2567495-49-0
TBOA acts primarily as a competitive inhibitor of glutamate transporters, particularly EAATs, which are crucial for regulating extracellular glutamate levels in the central nervous system. By inhibiting these transporters, TBOA increases synaptic glutamate concentrations, thereby influencing neuronal excitability and neurotransmission.
Inhibition of Excitatory Amino Acid Transporters (EAATs)
Research indicates that TBOA shows high affinity for EAATs, particularly EAAT1 and EAAT2. The inhibition of these transporters can lead to:
- Increased Neurotransmitter Availability : Elevated levels of glutamate can enhance synaptic transmission.
- Potential Neurotoxicity : Prolonged inhibition may result in excitotoxicity due to excessive glutamate accumulation.
Neuroprotective Effects
Despite its potential for excitotoxicity, TBOA has been studied for its neuroprotective properties in various models:
- Case Study 1 : In a rat model of ischemic stroke, administration of TBOA reduced neuronal cell death by modulating glutamate levels and enhancing neuroprotection during ischemic events .
- Case Study 2 : Research on neurodegenerative diseases has shown that TBOA can ameliorate symptoms in models of Alzheimer’s disease by promoting synaptic plasticity through increased glutamatergic signaling .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of TBOA:
Applications in Drug Development
Given its unique mechanism and biological activity, TBOA is being explored as a potential therapeutic agent for:
- Neurological Disorders : Its modulation of glutamate transporters makes it a candidate for treating conditions such as epilepsy and neurodegenerative diseases.
- Pain Management : By altering excitatory neurotransmission, TBOA may provide new avenues for pain relief strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
